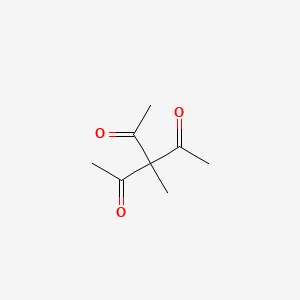

2,4-Pentanedione, 3-acetyl-3-methyl-

Description

Overview of the β-Diketone Class and Structural Variations

β-Diketones are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom, often referred to as the α-carbon. This 1,3-dicarbonyl arrangement imparts unique chemical properties, most notably the phenomenon of keto-enol tautomerism. mdpi.com Tautomers are constitutional isomers that rapidly interconvert, and in the case of β-diketones, the equilibrium is between a diketo form and an enol form. researchgate.net

The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. mdpi.com The position of this equilibrium is highly sensitive to the nature of the substituents on the dicarbonyl framework, as well as the solvent. researchgate.netmdpi.com

Structural variations within the β-diketone class are extensive and can be broadly categorized:

Linear β-Diketones (lbdk): Open-chain structures like acetylacetone (B45752) (2,4-pentanedione). mdpi.com

Cyclic β-Diketones (cbdk): Where the dicarbonyl moiety is part of a carbocyclic ring. mdpi.com

Substitution Patterns: The R groups attached to the carbonyl carbons and the central α-carbon can vary widely, from simple alkyl and aryl groups to more complex functionalities. These substituents significantly influence the compound's physical and chemical properties.

Unique Challenges and Opportunities in the Study of 3,3-Disubstituted β-Diketones

The study of 3,3-disubstituted β-diketones, where the central α-carbon is bonded to two substituents other than hydrogen, presents distinct challenges and research opportunities.

Challenges:

Synthesis: The introduction of two substituents onto the sterically hindered α-carbon can be challenging. Standard alkylation or acylation methods used for monosubstituted β-diketones may be less effective, requiring specialized synthetic strategies to overcome steric hindrance. unirioja.esnih.gov

Suppressed Enolization: A defining feature of 3,3-disubstituted β-diketones is the absence of an α-hydrogen. This structural constraint prevents the typical keto-enol tautomerization that characterizes most other β-diketones. rsc.org Consequently, these molecules are locked in the diketo form, which dictates their reactivity and physical properties.

Opportunities:

Model Systems: The fixed diketo structure provides an excellent platform to study the intrinsic properties of the β-dicarbonyl system without the complicating influence of a coexisting enol tautomer.

Building Blocks: These compounds can serve as valuable precursors in organic synthesis for creating complex molecules with quaternary carbon centers—a structural motif found in many natural products and pharmaceuticals. nih.gov

Steric and Electronic Studies: They allow for a focused investigation of how bulky or electronically diverse substituents at the α-position influence the reactivity of the adjacent carbonyl groups.

Positioning of 2,4-Pentanedione, 3-acetyl-3-methyl- within Advanced Diketone Research

2,4-Pentanedione, 3-acetyl-3-methyl-, which can also be named 3-acetyl-3-methylpentane-2,4-dione, is a prime example of a highly substituted dicarbonyl compound. nih.gov Structurally, it is a triketone, a class of compounds that are important as intermediates in the biosynthesis of polyketides, which include many antibiotics. mdpi.comwikipedia.org

Its key feature is the quaternary α-carbon, substituted with both a methyl and an acetyl group. This substitution pattern places it at the forefront of research into sterically congested molecules. Unlike simpler β-diketones, its inability to form an enolate at the central carbon fundamentally alters its chemical behavior. It cannot, for instance, act as a typical bidentate ligand to form metal chelates in the way that acetylacetone does, a reaction that relies on deprotonation of the α-carbon. researchgate.net This compound serves as an advanced model for exploring the reactivity of carbonyl groups when flanked by a fully substituted carbon atom.

Scope and Research Objectives Pertaining to 2,4-Pentanedione, 3-acetyl-3-methyl-

The primary research objectives concerning 2,4-Pentanedione, 3-acetyl-3-methyl- revolve around its synthesis, structural characterization, and potential utility as a synthetic intermediate.

Research Focus:

Synthesis: Developing efficient synthetic routes to this and similar sterically hindered triketones is a key objective. This could involve the sequential alkylation and acylation of a β-diketone precursor under conditions that favor C-alkylation/acylation over O-alkylation/acylation.

Structural and Spectroscopic Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial. IR spectra would be expected to show strong carbonyl absorption bands characteristic of the diketo form (typically 1687–1790 cm⁻¹) and a notable absence of the broad hydroxyl and conjugated carbonyl bands associated with the enol form. mdpi.com

Reactivity Studies: Investigating the chemical reactivity of the three distinct carbonyl groups within this sterically crowded environment. Research could explore selective reductions, additions, or condensations at one of the carbonyl sites, providing insights into how steric hindrance directs chemical transformations.

Application as a Precursor: Exploring its use as a building block for the synthesis of complex heterocyclic or polycyclic systems. While it cannot form heterocycles through the traditional condensation pathways involving the α-carbon, its carbonyl groups remain reactive sites for other cyclization strategies. nih.gov

Structure

3D Structure

Properties

CAS No. |

25491-41-2 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-acetyl-3-methylpentane-2,4-dione |

InChI |

InChI=1S/C8H12O3/c1-5(9)8(4,6(2)10)7(3)11/h1-4H3 |

InChI Key |

SFWVCXDETAFGMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Pentanedione, 3 Acetyl 3 Methyl

Historical Context of β-Diketone Alkylation and Acylation Strategies

The chemistry of β-diketones, also known as 1,3-diketones, is historically rooted in the exceptional acidity of the protons on the central methylene (B1212753) carbon. researchgate.netresearchgate.net This acidity, arising from the ability of the two adjacent carbonyl groups to stabilize the resulting conjugate base through resonance, makes the central carbon a prime site for nucleophilic reactions. pearson.comaskfilo.com Early synthetic strategies heavily relied on this property, establishing a foundation for the alkylation and acylation of β-dicarbonyl compounds.

The most classical approach for synthesizing β-diketones themselves is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.govucalgary.ca Once the β-diketone scaffold is formed, the active methylene group becomes the focal point for further functionalization. Historically, the C-alkylation of acetylacetone (B45752) and its derivatives using an alkyl halide in the presence of a base, such as sodium ethoxide, was a standard method for introducing alkyl substituents. ijpras.comlibretexts.org

Similarly, acylation strategies were developed to introduce acyl groups, leading to tri-carbonyl compounds. However, these reactions were often complicated by a competing side reaction: O-acylation, where the acylating agent reacts with the oxygen atom of the enolate instead of the central carbon. ijpras.comnih.gov The chemoselectivity between C- and O-acylation was found to be highly dependent on various factors, including the metal counterion of the enolate, the solvent, the specific acylating agent used, and the reaction temperature. ijpras.comnih.gov These early investigations into controlling the reactivity of ambident enolate nucleophiles laid the critical groundwork for the more complex task of synthesizing 3,3-disubstituted β-diketones.

Exploration of Classical and Contemporary Synthetic Routes to 3,3-Disubstituted 2,4-Pentanediones

Building upon the historical context, the synthesis of a 3,3-disubstituted β-diketone like 2,4-Pentanedione, 3-acetyl-3-methyl- requires a sequential introduction of two different substituents onto the same carbon atom.

The most direct and classical approach to 2,4-Pentanedione, 3-acetyl-3-methyl- involves a two-step, sequential functionalization of the parent compound, 2,4-pentanedione (acetylacetone).

Step 1: Methylation. The process begins with the deprotonation of 2,4-pentanedione at the central carbon using a suitable base to form the resonance-stabilized enolate. libretexts.org Subsequent reaction of this nucleophilic enolate with a methylating agent, such as methyl iodide, via an SN2 reaction yields 3-methyl-2,4-pentanedione (B1204033). 182.160.97youtube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, preventing side reactions. libretexts.orgfiveable.me

Step 2: Acylation. The resulting 3-methyl-2,4-pentanedione still possesses one acidic proton at the central carbon. A second deprotonation with a strong base generates a new enolate. This enolate is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group. ucalgary.ca This C-acylation step forms the desired 2,4-Pentanedione, 3-acetyl-3-methyl-.

The primary challenge in this sequence is controlling the C- versus O-acylation in the second step. ijpras.com The choice of reaction conditions is critical to favor the formation of the desired C-C bond over the undesired enol ester by-product.

| Step | Reagent 1 (Base) | Reagent 2 (Electrophile) | Intermediate/Product | Key Consideration |

| 1. Methylation | Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 3-methyl-2,4-pentanedione | Complete enolate formation to avoid side reactions. |

| 2. Acylation | Sodium Hydride (NaH) or LDA | Acetyl Chloride (CH₃COCl) | 2,4-Pentanedione, 3-acetyl-3-methyl- | Conditions must favor C-acylation over O-acylation. |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a modern and efficient approach to complex molecule synthesis. nih.govnih.gov While a specific MCR for the direct synthesis of 2,4-Pentanedione, 3-acetyl-3-methyl- is not prominently documented, the principles of MCRs can be applied to construct highly substituted dicarbonyl systems.

Reactions like the Hantzsch or Biginelli reactions, for instance, utilize β-dicarbonyl compounds as key building blocks to assemble complex heterocyclic structures in one pot. nih.gov Conceptually, a convergent approach could be envisioned where precursors containing the necessary methyl, acetyl, and dual acetylmethyl fragments are brought together. Such strategies offer advantages in terms of atom economy, reduced reaction time, and lower resource consumption compared to traditional linear syntheses. nih.gov

The successful synthesis via the classical enolate route hinges on precise control over selectivity.

C- vs. O-Acylation: The acylation of a ketone enolate is a classic example of the reactivity of an ambident nucleophile. The outcome is highly sensitive to reaction conditions. ijpras.com

Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react at the harder oxygen atom of the enolate, leading to O-acylation, while "soft" electrophiles favor the softer carbon atom, resulting in C-acylation. nih.gov

Reaction Parameters: C-acylation is generally favored by using non-polar solvents, lower reaction temperatures, and metal counterions like magnesium (Mg²⁺) that chelate with the enolate oxygens. nih.gov Conversely, O-acylation is often promoted by polar, non-chelating solvents, higher temperatures, and alkali metal counterions like potassium (K⁺). nih.gov

Order of Addition: In the sequential synthesis, methylation is typically performed before acylation. The introduction of the first alkyl group can influence the acidity and steric environment of the remaining α-proton, potentially affecting the ease and outcome of the subsequent acylation step.

Novel Synthetic Approaches and Catalyst Development for 3,3-Disubstitution

Modern organic synthesis has increasingly turned to catalysis to achieve transformations that are difficult or inefficient using classical methods. The construction of quaternary carbon centers, like the C3 position in the target molecule, is a significant challenge where catalytic methods have made substantial contributions.

Transition-metal catalysis offers powerful tools for forming C-C bonds with high efficiency and selectivity. nih.govumd.edu While direct application to the synthesis of 2,4-Pentanedione, 3-acetyl-3-methyl- is an area of ongoing research, several catalytic strategies are highly relevant.

Palladium-Catalyzed Allylic Alkylation: A well-established method involves the palladium-catalyzed reaction of enolates. It is conceivable that a palladium enolate of a β-diketone could be generated and subsequently used in a cross-coupling reaction. nih.gov For instance, a pre-formed enolate of 3-methyl-2,4-pentanedione could potentially be coupled with an acetyl-containing electrophile under palladium catalysis.

Rhodium and Nickel-Catalyzed Reactions: Rhodium and nickel complexes are also known to catalyze a variety of C-C bond-forming reactions. nih.govumd.edu These could include the activation of C-H bonds or the decarbonylative coupling of carboxylic acids or ketones. nih.gov A novel strategy might involve the rhodium-catalyzed C-H activation of 3-methyl-2,4-pentanedione followed by coupling with an acyl source. Such methods, while advanced, could offer new pathways to 3,3-disubstituted β-diketones under milder conditions. nih.gov

Stereoselective Synthesis of 2,4-Pentanedione, 3-acetyl-3-methyl-

An analysis of the molecular structure of 2,4-Pentanedione, 3-acetyl-3-methyl- reveals that the central C3 carbon is bonded to a methyl group and three acetyl groups. As two of the substituents on the C3 carbon are identical (acetyl groups), this carbon is not a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers. Therefore, stereoselective synthesis is not applicable to this compound.

Advanced Structural and Spectroscopic Characterization of 2,4 Pentanedione, 3 Acetyl 3 Methyl

Conformational Analysis of 2,4-Pentanedione, 3-acetyl-3-methyl-

The conformational landscape of 2,4-Pentanedione, 3-acetyl-3-methyl- is largely governed by the rotational freedom around its single bonds and the steric interactions between its bulky substituents. The central quaternary carbon atom, bonded to a methyl group and three acetyl groups, imposes significant conformational constraints.

Enantiomeric/Diastereomeric Forms and Their Interconversion Dynamics (if applicable)

2,4-Pentanedione, 3-acetyl-3-methyl- is an achiral molecule. It does not possess any stereocenters, nor does it exhibit planar or axial chirality. Therefore, it does not exist as enantiomers or diastereomers. The molecule has a high degree of rotational symmetry around the bonds connecting the acetyl groups to the central carbon. The interconversion between different rotational conformations (rotamers) is expected to be rapid at room temperature.

Steric Hindrance Effects of the 3-Acetyl and 3-Methyl Groups

The presence of three acetyl groups and a methyl group on the central carbon atom results in significant steric hindrance. This crowding influences the preferred spatial arrangement of the acetyl groups. To minimize steric repulsion, the acetyl groups are likely to adopt a staggered conformation relative to each other. The rotational barriers around the C-C bonds connecting the acetyl groups to the central carbon would be influenced by the size of these groups, leading to a complex potential energy surface with multiple local minima corresponding to different rotameric states. This steric strain can also lead to slight distortions in bond angles from the ideal tetrahedral and trigonal planar geometries.

Elucidation of Tautomeric Equilibria in 2,4-Pentanedione, 3-acetyl-3-methyl-

Keto-enol tautomerism is a characteristic feature of β-dicarbonyl compounds. However, the substitution pattern at the central carbon atom (C3) in 2,4-Pentanedione, 3-acetyl-3-methyl- has a decisive impact on this equilibrium.

Dominance of Keto Forms due to 3,3-Disubstitution

In contrast to unsubstituted 2,4-pentanedione, which exists as a significant proportion of the enol tautomer, 3,3-disubstituted derivatives are overwhelmingly favored to exist in the keto form. This is because the central carbon atom lacks a hydrogen atom, making the formation of an enol at this position impossible. For 2,4-Pentanedione, 3-acetyl-3-methyl-, the absence of an α-hydrogen between the two carbonyl groups of the pentanedione backbone prevents the formation of the conjugated enol tautomer that is stabilized by an intramolecular hydrogen bond in simpler β-diketones. Therefore, the compound is locked in its tri-keto form.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Assignment

Vibrational spectroscopy is a powerful tool for probing the structure of molecules. The infrared (IR) and Raman spectra of 2,4-Pentanedione, 3-acetyl-3-methyl- would be dominated by vibrational modes characteristic of the keto form.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong in IR, Weaker in Raman |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C-C | Stretching | 1100 - 1300 | Medium to Weak |

| C-H (Methyl) | Bending | 1350 - 1470 | Medium |

The carbonyl (C=O) stretching region would be of particular interest. The three acetyl groups might exhibit slightly different C=O stretching frequencies due to their conformational environment and potential vibrational coupling. The absence of a broad O-H stretching band around 3000 cm⁻¹ and the characteristic C=C stretching of an enol form around 1600 cm⁻¹ would be definitive spectroscopic evidence for the dominance of the keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 2,4-Pentanedione, 3-acetyl-3-methyl-, both ¹H and ¹³C NMR would confirm the keto structure.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple, reflecting the high symmetry of the molecule if free rotation is assumed.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH ₃ (Methyl on C3) | ~1.5 | Singlet | 3H |

| CH ₃ (Acetyl groups) | ~2.2 | Singlet | 9H |

The presence of two sharp singlets corresponding to the two types of methyl groups would be consistent with the locked keto structure. The absence of any signals in the vinyl region (5-6 ppm) or a broad enolic hydroxyl proton signal would further confirm the lack of enolization.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide further evidence for the tri-keto structure.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =O (Acetyl groups) | > 200 |

| C (Quaternary, C3) | 50 - 70 |

| C H₃ (Acetyl groups) | 25 - 35 |

| C H₃ (Methyl on C3) | 20 - 30 |

The key feature would be the presence of a signal in the downfield region (> 200 ppm) characteristic of a ketone carbonyl carbon. The spectrum would also show a signal for the quaternary central carbon and distinct signals for the two types of methyl carbons.

X-ray Crystallography and Electron Diffraction Studies for Solid-State and Gas-Phase Structures

A comprehensive search of scientific literature and structural databases indicates that experimental data from X-ray crystallography and electron diffraction studies for 2,4-Pentanedione, 3-acetyl-3-methyl- are not publicly available. These methods are crucial for the precise determination of molecular structures in the solid-state and gas-phase, respectively. X-ray crystallography provides detailed information on bond lengths, bond angles, and crystal packing in the solid form, while gas-phase electron diffraction reveals the molecular geometry of isolated molecules.

In the absence of experimental structural data, computational methods can provide theoretical predictions of the molecular structure. The PubChem database holds a computed 3D conformer of 2,4-Pentanedione, 3-acetyl-3-methyl-, which offers a theoretical model of its structure. nih.gov It is important to note that these are predicted values and have not been experimentally verified.

Table 1: Computationally Derived Properties for 2,4-Pentanedione, 3-acetyl-3-methyl-

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 156.18 g/mol | PubChem nih.gov |

| IUPAC Name | 3-acetyl-3-methylpentane-2,4-dione | PubChem nih.gov |

| InChI Key | SFWVCXDETAFGMA-UHFFFAOYSA-N | PubChem nih.gov |

Further research, including the synthesis and subsequent crystallographic or electron diffraction analysis of 2,4-Pentanedione, 3-acetyl-3-methyl-, would be necessary to determine its precise solid-state and gas-phase structures experimentally.

An exploration of the chemical behavior of 3-acetyl-2,4-pentanedione, a triketone with significant synthetic utility, reveals a complex and varied reactivity profile. This article details the reaction mechanisms centered on its carbonyl groups, the transformations of its acetyl and methyl substituents, and its responses to oxidative and reductive conditions.

Editor's Note: The compound specified in the subject, "2,4-Pentanedione, 3-acetyl-3-methyl-," is not a standard nomenclature found in chemical literature. This article will focus on the closely related and well-documented compound 3-acetyl-2,4-pentanedione , also known as triacetylmethane . This interpretation aligns with the specified outline's mention of transformations involving "acetyl and methyl groups."

Coordination Chemistry of 2,4 Pentanedione, 3 Acetyl 3 Methyl

Ligand Properties of Highly Substituted β-Diketones

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. gac.eduazom.com Deprotonation of the enol form in a basic solution yields the β-diketonate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. gac.eduresearchgate.netwikipedia.org The stability of these complexes is enhanced by the chelate effect. gac.edu

Substituents on the central carbon atom (the 3-position) of the pentanedione backbone can significantly influence the properties of the ligand and its metal complexes. By altering these substituent groups, it is possible to tailor the solubility and reactivity of the resulting metal precursor. researchgate.net

The presence of both an acetyl and a methyl group at the 3-position of 2,4-pentanedione introduces significant steric bulk around the coordination site. This steric hindrance can influence the coordination geometry and stability of the resulting metal complexes. Compared to the parent acetylacetonate (B107027) ligand, the increased steric demand of the 3-acetyl-3-methyl-2,4-pentanedionate ligand can affect the number of ligands that can coordinate to a metal center and may lead to distorted coordination geometries.

For instance, in octahedral complexes of the type [M(β-diketonate)₃], the bulky substituents at the 3-position can cause crowding, potentially leading to longer metal-oxygen bonds or a distortion from ideal octahedral geometry. This steric clash between ligands can also influence the thermodynamic stability of the complex. The electron-withdrawing nature of the acetyl group at the 3-position can also impact the electronic properties of the ligand, affecting the strength of the metal-ligand bond.

The synthesis of metal complexes with β-diketonate ligands, including substituted derivatives, generally follows a common methodology. This typically involves the reaction of a suitable metal salt with the β-diketone in the presence of a base to facilitate the deprotonation of the ligand. wikipedia.org The choice of solvent and base can be critical for achieving good yields and purity of the desired complex.

A general synthetic route can be represented by the following reaction: MBz + z H(acac') ⇌ M(acac')z + z BH where M is a metal ion, B is a base, z is the charge of the metal ion, and H(acac') represents the β-diketone ligand. wikipedia.org

For example, the synthesis of oxovanadium(IV) complexes with various 3-substituted 2,4-pentanediones has been reported. researchgate.net These syntheses provide a template for how complexes of 2,4-pentanedione, 3-acetyl-3-methyl- could be prepared. Typically, a vanadyl salt is reacted with the β-diketone in an appropriate solvent.

| Metal Precursor | Ligand | General Conditions | Product Type |

| Metal Halide (e.g., MClₓ) | 2,4-Pentanedione, 3-acetyl-3-methyl- | Alcoholic solvent, weak base (e.g., ammonia, acetate) | Neutral [M(ligand)ₓ] complex |

| Metal Acetate (e.g., M(OAc)ₓ) | 2,4-Pentanedione, 3-acetyl-3-methyl- | Direct reaction in a suitable solvent | Neutral [M(ligand)ₓ] complex |

| Metal Carbonate (e.g., MCO₃) | 2,4-Pentanedione, 3-acetyl-3-methyl- | Heating in excess ligand | Neutral [M(ligand)ₓ] complex |

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes of 2,4-pentanedione, 3-acetyl-3-methyl- relies on a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is useful for confirming the coordination of the β-diketonate ligand to the metal center, typically showing characteristic shifts in the C=O and C=C stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. azom.com For paramagnetic complexes, NMR can still be a powerful tool, although the signals are often broadened and shifted. azom.commcmaster.ca

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.org It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. The energy difference between the resulting sets of d-orbitals, often denoted as Δ, is a key parameter that determines the electronic and magnetic properties of the complex. wikipedia.org

The electronic spectra (UV-Vis) of transition metal complexes of β-diketonates are characterized by both ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The energies of these transitions provide direct information about the ligand field splitting parameter, Δ. For instance, in an octahedral complex, the magnitude of Δ is influenced by the nature of the metal ion and the ligand. The substituents on the β-diketonate ligand can tune the ligand field strength. The electron-withdrawing acetyl group at the 3-position is expected to influence the energy of the ligand's orbitals and, consequently, the metal-ligand orbital interactions.

Studies on oxovanadium(IV) complexes of 3-substituted 2,4-pentanediones have shown that the complexes typically adopt a square-pyramidal geometry, which can be understood within the framework of LFT. researchgate.net The electronic spectra of these complexes are instrumental in confirming their geometry and understanding their electronic structure. researchgate.net

Metal complexes with unpaired electrons are paramagnetic. azom.com The study of their magnetic properties provides valuable insight into their electronic structure. The effective magnetic moment (μ_eff) of a paramagnetic complex is related to the number of unpaired electrons and can be determined experimentally, for example, using the Gouy method or an Evans balance. researchgate.net

For transition metal complexes of 2,4-pentanedione, 3-acetyl-3-methyl-, the number of unpaired electrons will depend on the metal ion and its oxidation state, as well as the geometry of the complex (e.g., octahedral, tetrahedral, square planar). Ligand Field Theory can predict whether a complex will be high-spin or low-spin for certain d-electron configurations (d⁴-d⁷ in octahedral fields), which directly relates to the number of unpaired electrons and the expected magnetic moment. wikipedia.org

For example, oxovanadium(IV) complexes, which have a d¹ electron configuration, are expected to be paramagnetic with a magnetic moment close to the spin-only value of 1.73 B.M. researchgate.net Indeed, studies on various [VO(3-R-acac)₂] complexes have reported effective magnetic moments in the range of 1.71–1.76 B.M., indicating that the compounds are magnetically dilute. researchgate.net

Table of Expected Magnetic Properties for First-Row Transition Metal Complexes

| Metal Ion | d-electron config. | Plausible Geometry | Expected Spin State | Unpaired Electrons (n) | Spin-only μ_eff (B.M.) |

| Ti³⁺ | d¹ | Octahedral | - | 1 | 1.73 |

| V³⁺ | d² | Octahedral | - | 2 | 2.83 |

| Cr³⁺ | d³ | Octahedral | - | 3 | 3.87 |

| Mn³⁺ | d⁴ | Octahedral | High-spin | 4 | 4.90 |

| Mn³⁺ | d⁴ | Octahedral | Low-spin | 2 | 2.83 |

| Fe³⁺ | d⁵ | Octahedral | High-spin | 5 | 5.92 |

| Fe³⁺ | d⁵ | Octahedral | Low-spin | 1 | 1.73 |

| Co²⁺ | d⁷ | Octahedral | High-spin | 3 | 3.87 |

| Ni²⁺ | d⁸ | Octahedral | - | 2 | 2.83 |

| Cu²⁺ | d⁹ | Distorted Octahedral | - | 1 | 1.73 |

Applications of Metal Complexes as Catalysts or Precursors

Metal complexes of β-diketones, including their substituted derivatives, have found applications in various fields. They are widely used as catalysts or pre-catalysts in a range of organic transformations. asianpubs.org For example, nickel complexes with 2,4-pentanedione derivatives can catalyze oligomerization and polymerization reactions. asianpubs.org

Furthermore, the volatility and thermal stability of certain metal β-diketonate complexes make them suitable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD). mdpi.com These techniques are used to deposit thin films of metals or metal oxides for applications in microelectronics and other areas. The choice of substituents on the β-diketonate ligand can be used to fine-tune the volatility and decomposition characteristics of the precursor. mdpi.com While specific applications for complexes of 2,4-pentanedione, 3-acetyl-3-methyl- are not widely documented, their properties would likely make them candidates for investigation in these areas. The utility of main group metal and metalloid compounds as supporting ligands for transition metal catalysts is also a promising area of research in synthetic chemistry. researchgate.net

An extensive search for scientific literature and research data concerning the chemical compound "2,4-Pentanedione, 3-acetyl-3-methyl-" (CAS number: 25491-41-2) was conducted to provide an article on its coordination chemistry, specifically focusing on its catalytic activity and its application as a precursor in material science.

Despite a thorough investigation of chemical databases and scholarly articles, no specific research findings, data, or detailed studies were found for "2,4-Pentanedione, 3-acetyl-3-methyl-" in the context of the requested topics. The scientific literature available primarily focuses on related but structurally different compounds, such as 3-methyl-2,4-pentanedione (B1204033) and 3-acetyl-2,4-pentanedione (also known as triacetylmethane).

Therefore, due to the lack of available information specifically on the coordination chemistry, catalytic activity in organic transformations, and use as a precursor for material science applications of "2,4-Pentanedione, 3-acetyl-3-methyl-", it is not possible to generate the requested article.

Computational and Theoretical Investigations of 2,4 Pentanedione, 3 Acetyl 3 Methyl

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Energy

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the molecular structure and energetic properties of chemical compounds from first principles. unipd.it These methods solve approximations of the Schrödinger equation to provide detailed electronic structure information. For a molecule like 2,4-Pentanedione, 3-acetyl-3-methyl-, these calculations would be crucial for understanding its stability, conformation, and electronic character.

A primary step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. Given the presence of multiple single bonds, 2,4-Pentanedione, 3-acetyl-3-methyl- can exist in various conformations due to the rotation of its three acetyl groups and one methyl group around the central quaternary carbon.

A thorough conformational search, followed by geometry optimization using methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-31G* or larger), would be necessary to identify the global minimum energy structure and other low-energy conformers. orientjchem.org The resulting conformational landscape would reveal the relative stabilities of different spatial arrangements, governed by steric hindrance and potential intramolecular interactions. While specific data for the target molecule is unavailable, such studies on related substituted pentanediones have successfully mapped their potential energy surfaces. orientjchem.org

Table 1: Illustrative Geometrical Parameters from a Hypothetical DFT Optimization This table presents hypothetical data to exemplify the output of a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (central) | ~1.55 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | O=C-C (acetyl) | ~120° |

| Dihedral Angle | O=C-C-C=O | Variable (defines conformation) |

Once the ground-state geometry is optimized, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For a triketone, the LUMOs are typically centered on the carbonyl groups, indicating their susceptibility to nucleophilic attack.

Table 2: Hypothetical Electronic Properties for 2,4-Pentanedione, 3-acetyl-3-methyl- This table presents hypothetical data to exemplify the output of an electronic structure calculation.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | ~2.5 D | Measure of molecular polarity |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). researchgate.net For 2,4-Pentanedione, 3-acetyl-3-methyl-, calculations would predict distinct signals for the two types of methyl protons (on the acetyl groups and the central methyl group) and the different carbon environments, aiding in the structural elucidation.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. researchgate.net The computed IR spectrum would show characteristic strong absorption bands for the C=O stretching modes of the three acetyl groups, as well as C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The calculations would likely predict transitions involving n → π* and π → π* electronic excitations associated with the carbonyl chromophores.

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry is invaluable for elucidating reaction mechanisms, particularly for processes that are difficult to study experimentally. Although no specific reaction dynamics studies have been published for 2,4-Pentanedione, 3-acetyl-3-methyl-, its structure suggests potential reactivity, such as enolate formation or reactions involving its carbonyl groups.

To study a chemical reaction, computational chemists identify the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway. Locating the TS structure and confirming it via frequency analysis (which should yield exactly one imaginary frequency) is a key step. escholarship.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase or use implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a condensed phase. MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms. mdpi.com

For 2,4-Pentanedione, 3-acetyl-3-methyl-, MD simulations in various solvents (e.g., water, ethanol, chloroform) would reveal how solvent molecules arrange around the solute and how intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (with protic solvents), influence its conformational preferences and dynamics. researchgate.net Analysis of radial distribution functions from the simulation trajectory would provide quantitative information about the solvation shell structure. These simulations are essential for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry.

Derivatives and Analogues of 2,4 Pentanedione, 3 Acetyl 3 Methyl

Synthesis and Reactivity of Modified 3-Acetyl-3-methyl-2,4-pentanediones

The modification of 3-acetyl-3-methyl-2,4-pentanedione can be approached by altering the substituents at the central carbon (C-3) or by chemical transformation of the carbonyl groups.

The synthesis of analogues bearing different alkyl or aryl substituents at the C-3 position would likely involve a multi-step process, potentially starting from a simpler β-diketone. The introduction of multiple substituents on the central carbon of a β-diketone is a synthetic challenge. One possible approach could involve the sequential alkylation or acylation of a less substituted precursor.

General Synthetic Strategies for C-3 Substituted β-Diketones:

| Strategy | Description | Potential Applicability to 3-Acetyl-3-methyl-2,4-pentanedione Analogues |

| Sequential Alkylation/Acylation | Starting with a β-diketone such as acetylacetone (B45752), sequential deprotonation and reaction with different electrophiles (e.g., alkyl halides, acyl chlorides) can introduce multiple substituents at the C-3 position. | This would be a plausible, albeit potentially low-yielding, method to create a variety of analogues. |

| Claisen Condensation | The condensation of an ester with a ketone can be adapted to produce highly substituted β-diketones, though this is more commonly used for simpler structures. | A tailored Claisen condensation might be devised to generate specific analogues. |

| Rearrangement Reactions | Certain rearrangement reactions of appropriately functionalized precursors could potentially lead to the desired carbon skeleton. | This would likely be a less general and more substrate-specific approach. |

The reactivity of these analogues would be influenced by the nature of the C-3 substituents. For instance, the introduction of bulky groups could sterically hinder the approach of reactants to the carbonyl groups. Electron-withdrawing or -donating groups on an aryl substituent could modulate the acidity of the C-3 proton (if present) and the nucleophilicity of the corresponding enolate.

The carbonyl groups of β-diketones are reactive sites for various chemical transformations. For a compound like 3-acetyl-3-methyl-2,4-pentanedione, these reactions would lead to a diverse range of derivatives.

Common Reactions of β-Diketone Carbonyl Groups:

Condensation with Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines typically leads to the formation of pyrazoles. ijpras.com

Condensation with Hydroxylamine: This reaction can yield isoxazoles.

Condensation with Ureas and Thioureas: These reactions can be used to synthesize pyrimidine (B1678525) and thiopyrimidine derivatives.

Knoevenagel Condensation: While less common for the internal carbonyls of a β-diketone, reaction with active methylene (B1212753) compounds under specific conditions could occur.

Reduction: The carbonyl groups can be reduced to alcohols, leading to diols.

Formation of Schiff Bases: Condensation with primary amines can form Schiff bases, also known as β-ketoimines.

For 2,4-pentanedione, 3-acetyl-3-methyl-, these reactions would likely proceed at one or more of the carbonyl groups, leading to heterocyclic systems or other functionalized derivatives. The presence of multiple carbonyl groups offers the potential for complex cyclization reactions.

Comparative Studies with Unsubstituted and Simpler β-Diketones

Comparing 2,4-pentanedione, 3-acetyl-3-methyl- with simpler β-diketones like acetylacetone (2,4-pentanedione) and 3-methyl-2,4-pentanedione (B1204033) highlights the effects of substitution on the properties and reactivity of these compounds.

Comparison of β-Diketones:

| Property | Acetylacetone | 3-Methyl-2,4-pentanedione | 2,4-Pentanedione, 3-acetyl-3-methyl- (Predicted) |

| Structure | Unsubstituted at C-3. wikipedia.org | A single methyl group at C-3. nih.gov | A methyl and an acetyl group at C-3. |

| Keto-Enol Tautomerism | Exists as a mixture of keto and enol tautomers, with the enol form being significant. wikipedia.org | The presence of a C-3 substituent can influence the keto-enol equilibrium. | The highly substituted C-3 would likely favor the diketo form due to steric hindrance destabilizing the planar enol form. |

| Acidity (pKa) | The methylene protons are acidic due to resonance stabilization of the conjugate base. | The single methine proton is also acidic. | Lacks an acidic proton on the central carbon. |

| Reactivity at C-3 | Readily undergoes deprotonation and subsequent alkylation or acylation. | The methine proton can be removed by a strong base, allowing for further functionalization. | No potential for deprotonation at C-3. |

| Chelating Ability | Forms stable complexes with many metal ions. mdpi.com | Also acts as a chelating agent. | Would be expected to form metal complexes, though the steric bulk at C-3 might influence the stability and geometry of these complexes. |

The increased substitution at the central carbon of 2,4-pentanedione, 3-acetyl-3-methyl- would be expected to have a significant impact on its chemical behavior compared to simpler analogues.

Exploring the Chemical Space of Highly Substituted β-Diketones

Highly substituted β-diketones represent a class of compounds with significant potential in various fields of chemistry. Their structural complexity allows for the fine-tuning of their chemical and physical properties.

Areas of Interest for Highly Substituted β-Diketones:

Organic Synthesis: They serve as versatile building blocks for the synthesis of complex organic molecules, including heterocyclic compounds. ijpras.com The diverse reactivity of the dicarbonyl moiety, combined with the influence of the substituents, allows for a wide range of synthetic transformations.

Coordination Chemistry: Like simpler β-diketones, highly substituted analogues can act as ligands for metal ions. mdpi.com The nature of the substituents can be used to modulate the electronic and steric properties of the resulting metal complexes, which can have applications in catalysis, materials science, and as imaging agents.

Medicinal Chemistry: The β-diketone motif is found in a number of biologically active natural products and synthetic compounds. mdpi.com The development of highly substituted β-diketones allows for the exploration of new chemical space in the search for novel therapeutic agents. The substituents can be varied to optimize properties such as binding affinity for a biological target, solubility, and metabolic stability.

The study of compounds like 2,4-pentanedione, 3-acetyl-3-methyl- and its derivatives contributes to a deeper understanding of the chemistry of this important class of molecules and can pave the way for the development of new materials and technologies.

Future Research Directions and Potential Innovations for 2,4 Pentanedione, 3 Acetyl 3 Methyl

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount in modern synthetic chemistry. Future research should prioritize the development of environmentally benign methods for synthesizing 3-acetyl-2,4-pentanedione and its derivatives.

Current synthesis methods, while effective, may involve harsh reagents or produce significant waste. For instance, one documented synthesis of triacetylmethane involves the use of acetyl fluoride and a thallous salt of acetylacetone (B45752). While this method boasts a high yield of 96%, the use of thallium, a toxic heavy metal, is a significant environmental and safety concern prepchem.com.

Future research in this area could explore:

Catalytic C-acylation: Developing catalytic methods for the acylation of 2,4-pentanedione would be a significant advancement. This could involve the use of more environmentally friendly acylating agents and recyclable catalysts, such as zeolites or supported metal oxides.

Flow Chemistry: Implementing continuous flow synthesis would offer advantages in terms of safety, scalability, and process control, potentially reducing solvent usage and improving energy efficiency.

Bio-based Feedstocks: Investigating the synthesis of these compounds from renewable resources would align with the goals of a circular economy.

A recent novel and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione utilizes the Finkelstein reaction in methyl isobutyl ketone (MIBK), a more industrially acceptable solvent. This approach allows for the azeotropic removal of water, which is beneficial when working with moisture-sensitive reagents researchgate.net. Adapting such methodologies to produce 3-acetyl-2,4-pentanedione could be a promising avenue for greener synthesis.

Exploration of Novel Reactivity Patterns

The reactivity of 3-acetyl-2,4-pentanedione is largely centered around its ability to form a stable enolate, which can then participate in various chemical transformations. It is known to undergo condensation with amines, such as 2,6-diisopropylaniline, in the presence of an acid catalyst to yield β-ketoenamine derivatives chemicalbook.comsigmaaldrich.comsigmaaldrich.com.

Future explorations of its reactivity could include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving 3-acetyl-2,4-pentanedione could lead to the efficient synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science. This approach is inspired by the successful use of other β-diketones, such as 3-ferrocenylmethylidene-2,4-pentanedione, in such reactions nih.gov.

Asymmetric Transformations: The development of catalytic asymmetric reactions using 3-acetyl-2,4-pentanedione as a prochiral nucleophile would be of significant interest for the synthesis of enantiomerically enriched compounds.

Michael Additions: Investigating the participation of 3-acetyl-2,4-pentanedione in Michael addition reactions, similar to the reaction of 2,4-pentanedione with furfural-acetone adducts, could lead to the synthesis of highly branched molecules with potential applications as fuel additives researchgate.net.

The introduction of a methyl group at the 3-position, as suggested by the subject compound "2,4-Pentanedione, 3-acetyl-3-methyl-," would block the enolization at that carbon. This would significantly alter the reactivity, potentially favoring O-alkylation or reactions at the terminal methyl groups of the acetyl functions. The synthesis and reactivity of this specific derivative warrant investigation.

Advanced Materials Science Applications beyond Catalysis (e.g., sensing, molecular recognition)

While the metal complexes of 2,4-pentanedione and its derivatives are well-known as catalysts, their potential in other areas of materials science is an emerging field of research asianpubs.org. The ability of 3-acetyl-2,4-pentanedione to act as a tridentate ligand for metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.

Future research in this domain could focus on:

Luminescent Materials: The synthesis of lanthanide complexes with 3-acetyl-2,4-pentanedione could lead to new luminescent materials for applications in lighting, displays, and bio-imaging. The organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light at a characteristic wavelength.

Chemical Sensors: The incorporation of 3-acetyl-2,4-pentanedione into polymer matrices or onto the surface of nanoparticles could lead to the development of selective and sensitive chemical sensors. The interaction of the diketone moiety with specific analytes, such as metal ions or small molecules, could induce a measurable change in an optical or electrical signal mdpi.comirflex.com.

Molecular Recognition: The well-defined coordination geometry of metal complexes of 3-acetyl-2,4-pentanedione could be exploited for the design of synthetic receptors for molecular recognition. These receptors could find applications in separation science, catalysis, and drug delivery.

The use of 3-chloro-2,4-pentanedione in the synthesis of redox-active ligands suggests that 3-acetyl-2,4-pentanedione could similarly be functionalized to create ligands for electroactive materials with applications in batteries and electrochromic devices sigmaaldrich.com.

Theoretical Validation and Experimental Realization of Predicted Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. Future work should involve a synergistic approach combining theoretical calculations with experimental validation to gain a deeper understanding of the structure-property relationships of 3-acetyl-2,4-pentanedione and its derivatives.

Key areas for theoretical and experimental investigation include:

Tautomerism and Conformational Analysis: While 3-acetyl-2,4-pentanedione exists predominantly in the enol form, detailed computational studies, similar to those performed on 3-chloro-2,4-pentanedione using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), could provide insights into the relative energies of different tautomers and conformers in various environments acs.org. These predictions could be validated experimentally using techniques such as NMR and IR spectroscopy.

Electronic and Spectroscopic Properties: Quantum chemical calculations can be used to predict the electronic absorption and emission spectra of 3-acetyl-2,4-pentanedione and its metal complexes. These theoretical predictions can guide the design of new materials with tailored optical properties.

Reactivity and Mechanistic Studies: Computational modeling can be employed to elucidate the mechanisms of reactions involving 3-acetyl-2,4-pentanedione, providing valuable information for optimizing reaction conditions and designing new synthetic methodologies.

Below is a table of some known physical and chemical properties of 3-acetyl-2,4-pentanedione, which can serve as a basis for further theoretical and experimental studies.

| Property | Value | Source |

| Molecular Formula | C7H10O3 | chemeo.comnist.govnist.gov |

| Molecular Weight | 142.15 g/mol | chemeo.com |

| Boiling Point | 203.5 °C | chemicalbook.com |

| Density | 1.066 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.487 | chemicalbook.com |

| pKa | 5.81 at 25 °C | chemicalbook.com |

| Standard Gibbs free energy of formation (ΔfG°) | -381.14 kJ/mol (Joback Calculated) | chemeo.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-acetyl-3-methyl-2,4-pentanedione, and how do they influence experimental design?

- Molecular Formula : C₆H₁₀O₂; Molecular Weight : 114.14 g/mol; Tautomeric Forms : Exists as a mixture of keto and enol tautomers, which affect reactivity and stability .

- Methodological Insight : The tautomeric equilibrium (e.g., keto-enol ratio) can be quantified using NMR spectroscopy or gas chromatography (GC). For instance, vaporization enthalpy studies reveal differences between pure tautomers (51.2 kJ/mol for keto vs. 50.8 kJ/mol for enol), necessitating controlled solvent conditions to stabilize desired forms during synthesis .

Q. What are the standard synthetic routes for preparing 3-acetyl-3-methyl-2,4-pentanedione?

- Alkylation of 2,4-Pentanedione : Reacting 2,4-pentanedione with methylating agents (e.g., methyl iodide) under basic conditions yields 3,3-dimethyl derivatives. This method requires careful temperature control (40–60°C) to minimize side reactions .

- Purification : Distillation under reduced pressure (boiling point ~250°C) or recrystallization from non-polar solvents (e.g., hexane) is recommended to isolate high-purity (>95%) product .

Q. How can researchers safely handle 3-acetyl-3-methyl-2,4-pentanedione in the laboratory?

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Inhalation studies in rats show rapid absorption (plateauing at 3–6 hours) and urinary excretion of metabolites, suggesting acute exposure risks .

- Regulatory Compliance : Adhere to U.S. state regulations (e.g., Massachusetts, New Jersey) listing 2,4-pentanedione derivatives as hazardous substances. No carcinogenic or reproductive toxicity is reported under Proposition 65 .

Advanced Research Questions

Q. How do tautomeric equilibria impact thermodynamic measurements, and how can conflicting data be resolved?

- Challenge : Nonzero enthalpy of mixing between tautomers introduces discrepancies in thermochemical data. For example, gas-phase enthalpy of formation (ΔfH°gas) is -428.9 kJ/mol for the enol form, but mixing destabilizes the system by ~0.4 kJ/mol .

- Resolution : Use correlation gas chromatography to isolate pure tautomers. Recent NMR studies confirm identical enthalpy differences (ΔΔH) in gas and liquid phases, enabling corrections for mixture effects .

Q. What advanced analytical techniques are required to characterize 3-acetyl-3-methyl-2,4-pentanedione in complex matrices?

- GC-MS : Effective for quantifying tautomer ratios using selective ion monitoring (SIM).

- High-Resolution NMR : Distinguishes keto (δ ~2.1 ppm for methyl groups) and enol (δ ~5.3 ppm for enolic proton) forms. Deuterated solvents (e.g., CDCl₃) enhance signal resolution .

- Table : Key Spectral Data

| Technique | Keto Form Signal | Enol Form Signal |

|---|---|---|

| ¹H NMR | δ 2.1 (s, 6H) | δ 5.3 (s, 1H) |

| IR | 1720 cm⁻¹ (C=O) | 1650 cm⁻¹ (C=C) |

Q. How can 3-acetyl-3-methyl-2,4-pentanedione be functionalized for applications in materials science?

- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Substituents at the 3-position modulate ligand stability and metal-binding affinity .

- Derivatization : Introduce fluorinated or aryl groups via nucleophilic substitution (e.g., 3-(tridecafluorohexyl)sulfonyl derivatives) to enhance hydrophobicity for polymer coatings .

Data Contradiction Analysis

Q. Why do reported enthalpies of formation for 3-acetyl-3-methyl-2,4-pentanedione vary across studies?

- Root Cause : Most discrepancies arise from unaccounted tautomeric mixtures. For example, early studies assumed pure keto forms, but later work identified a 55:45 keto-enol ratio in the liquid phase, altering calculated ΔfH° values by ~1.5% .

- Mitigation : Validate measurements with tautomer-specific techniques (e.g., low-temperature NMR) and report experimental conditions (solvent, temperature) explicitly .

Methodological Best Practices

Q. What experimental controls are critical when studying reaction mechanisms involving 3-acetyl-3-methyl-2,4-pentanedione?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.